molecular formula C4H6O B13972669 1,3-Butadiene-2-ol CAS No. 59120-04-6

1,3-Butadiene-2-ol

Cat. No.: B13972669
CAS No.: 59120-04-6
M. Wt: 70.09 g/mol
InChI Key: DYBUYNXFWDRGMW-UHFFFAOYSA-N
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Description

1,3-Butadiene-2-ol: is an organic compound with the molecular formula C4H6O It is a derivative of butadiene, featuring a hydroxyl group (-OH) attached to the second carbon of the butadiene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Butadiene-2-ol can be synthesized through various methods. One common approach involves the dehydration of 2,3-butanediol in the presence of a catalyst such as scandium oxide . This reaction typically requires controlled temperatures and pressures to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes that optimize yield and purity. For example, palladium-catalyzed reactions can be employed to achieve high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,3-Butadiene-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of butanediol.

    Substitution: Formation of various substituted butadiene derivatives.

Scientific Research Applications

1,3-Butadiene-2-ol has several applications in scientific research:

Comparison with Similar Compounds

    1,3-Butadiene: A parent compound without the hydroxyl group.

    2-Butene-1-ol: A similar compound with the hydroxyl group on a different carbon.

    Isoprene: A naturally occurring diene with similar reactivity.

Uniqueness: 1,3-Butadiene-2-ol is unique due to the presence of both a conjugated diene system and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

buta-1,3-dien-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-3-4(2)5/h3,5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBUYNXFWDRGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207863
Record name 1,3-Butadiene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59120-04-6
Record name 1,3-Butadiene-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059120046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Butadiene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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